![molecular formula C18H17N3O7S2 B14496905 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- CAS No. 65168-14-1](/img/structure/B14496905.png)
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is an organic compound with the molecular formula C17H15N3O6S2. It is a derivative of naphthalenedisulfonic acid, characterized by the presence of an azo group linking a naphthalene ring to a substituted aniline. This compound is known for its applications in various fields, including analytical chemistry and dye manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- typically involves the diazotization of 4-amino-2-methoxy-5-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of oleum and other sulfonating agents is common in the preparation of naphthalenedisulfonic acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Sulfonation and nitration reactions often require sulfuric acid and nitric acid, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- has several applications in scientific research:
Analytical Chemistry: Used as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biology: Employed in labeling and detecting biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another isomer of naphthalenedisulfonic acid with different substitution patterns.
7-Amino-1,3-naphthalenedisulfonic acid: A related compound with an amino group instead of an azo group.
2,7-Naphthalenedisulfonic acid: Differently substituted naphthalenedisulfonic acid used in similar applications.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo and sulfonic acid groups makes it particularly useful in analytical and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
65168-14-1 |
|---|---|
Fórmula molecular |
C18H17N3O7S2 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
7-[(4-amino-2-methoxy-5-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-5-16(17(28-2)9-15(10)19)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
QPRHJNURPQUWMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



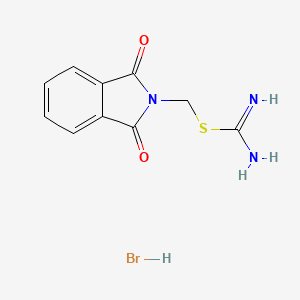


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
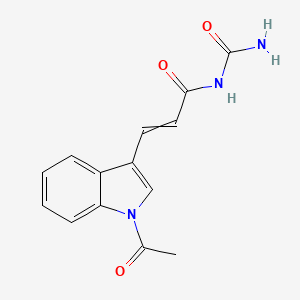
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
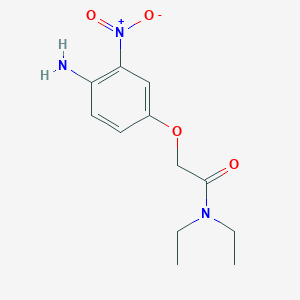
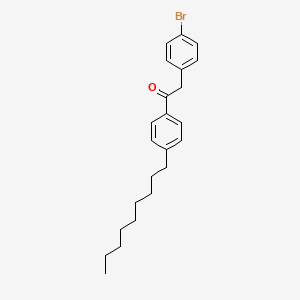

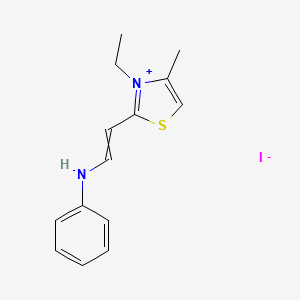

![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
